2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the bromination and chlorination of pyrrolo[2,3-c]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions. For example, 4-chloro-7-azaindole can be reacted with bromine in the presence of a solvent like dichloromethane at low temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyrrolopyridine derivatives .
Scientific Research Applications
2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Research: The compound is studied for its potential as a kinase inhibitor, particularly in targeting fibroblast growth factor receptors (FGFRs).
Agrochemicals: It serves as a building block for the development of new agrochemicals with improved efficacy and safety profiles.
Material Science: The compound is explored for its potential use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for cancer therapy . The exact molecular pathways and targets may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Similar in structure but with different halogen positions, affecting its reactivity and biological activity.
2-Bromo-5-chloropyridine: Lacks the pyrrole ring, making it less complex but still useful as an intermediate in organic synthesis.
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Contains a carboxylic acid group, providing additional functionality for further chemical modifications.
Uniqueness
2-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific halogenation pattern and the presence of both pyrrole and pyridine rings. This combination enhances its versatility in chemical reactions and its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-1-4-2-7(9)10-3-5(4)11-6/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHTQLAZSHYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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